molecular formula C20H10F6N2OS B1681742 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 256414-75-2

5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B1681742
M. Wt: 440.4 g/mol
InChI Key: OYMNPJXKQVTQTR-UHFFFAOYSA-N
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Description

The compound “5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” is an organic compound that contains several functional groups. These include a phenyl group, a thiophene ring, a trifluoromethyl group, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the trifluoromethyl groups and the oxadiazole ring could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the trifluoromethyl groups and the oxadiazole ring could potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could potentially influence properties such as polarity, boiling point, and melting point .

Scientific Research Applications

Summary of Application

“5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” is used as a medicament for treating and/or preventing cardiovascular conditions in patients with Fabry disease .

Results or Outcomes

Use in Chemistry

Summary of Application

This compound is a selective sphingosine-1-phosphate 1 (S1P 1) receptor agonist. It activates the S1P 1 receptor with an EC 50 of 13 nM, but does not activate S1P 2, S1P 3, S1P 4 or S1P 5 receptors at concentrations up to 10 μM .

Results or Outcomes

Use in Synthesis of Schiff’s Base

Summary of Application

“5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, a type of Schiff’s base .

Results or Outcomes

Use in Titanium-Catalyzed Hydroamination Reaction

Summary of Application

This compound was used to synthesize N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .

Results or Outcomes

Use in Crystal Structure Analysis

Summary of Application

The compound “5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” has been used in the analysis of crystal structures .

Results or Outcomes

Use in FDA-Approved Drugs

Summary of Application

This compound is found in FDA-approved drugs and has been reviewed over the past 20 years .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMNPJXKQVTQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399085
Record name SEW2871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

CAS RN

256414-75-2
Record name SEW2871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SW2871
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 5
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Citations

For This Compound
48
Citations
PJ Gonzalez-Cabrera, E Jo, MG Sanna, S Brown… - Molecular …, 2008 - ASPET
Strong evidence exists for interactions of zwitterionic phosphate and amine groups in sphingosine-1 phosphate (S1P) to conserved Arg and Glu residues present at the extracellular …
Number of citations: 155 molpharm.aspetjournals.org
Z Wang, CR Sims, NK Patil, N Gokden… - Journal of Pharmacology …, 2015 - ASPET
Microvascular failure is hallmark of sepsis in humans and is recognized as a strong predictor of mortality. In the mouse subjected to cecal ligation and puncture (CLP) to induce a …
Number of citations: 49 jpet.aspetjournals.org
LJ Sim-Selley, JL Wilkerson, JJ Burston… - … of Pharmacology and …, 2018 - ASPET
The immunomodulatory prodrug 2-amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720), which acts as an agonist for sphingosine-1-phosphate (S1P) receptors (S1PR) when …
Number of citations: 15 jpet.aspetjournals.org
A Pace, S Buscemi, AP Piccionello, I Pibiri - Advances in Heterocyclic …, 2015 - Elsevier
2,4-Oxadiazoles experienced an almost 80-year long period of scientific lethargy before they tickled the curiosity of chemists. The study of chemical and photochemical reactivity of 1,2,4-…
Number of citations: 69 www.sciencedirect.com
M Birker-Robaczewska, M Bolli, M Rey… - Molecular …, 2018 - ASPET
S1P 1 (sphingosine-1-phosphate receptor 1) agonists prevent lymphocyte egress from secondary lymphoid organs and cause a reduction in the number of circulating blood lymphocytes…
Number of citations: 3 molpharm.aspetjournals.org
V Natarajan, SM Dudek, JR Jacobson… - American journal of …, 2013 - atsjournals.org
Acute lung injury (ALI) attributable to sepsis or mechanical ventilation and subacute lung injury because of ionizing radiation (RILI) share profound increases in vascular permeability as …
Number of citations: 150 www.atsjournals.org
R Tanaka, Y Saito, Y Fujiwara, J Jo, Y Tabata - Acta biomaterialia, 2019 - Elsevier
Macrophages play an important role in regulating inflammation and tissue regeneration. In the present study, uniform fibrin hydrogel scaffolds were engineered in millimeters. These …
Number of citations: 37 www.sciencedirect.com
SP Welch, LJ Sim-Selley, DE Selley - Biochemical pharmacology, 2012 - Elsevier
Lysolipids are important mediators of cellular communication in multiple physiological processes. Sphingosine-1-phosphate (S1P) is a major lysolipid in many organs, including the …
Number of citations: 53 www.sciencedirect.com
A Ham, M Kim, JY Kim, KM Brown, M Fruttiger… - Kidney international, 2014 - Elsevier
The role for the endothelial sphingosine-1-phosphate 1 receptor (S1P 1 R) in acute kidney injury (AKI) remains unclear as germline endothelial S1P1R deletion is embryonically lethal. …
Number of citations: 34 www.sciencedirect.com
A Murakami, H Takasugi, S Ohnuma, Y Koide… - Molecular …, 2010 - ASPET
Sphingosine 1-phosphate (S1P) induces diverse biological responses in various tissues by activating specific G protein-coupled receptors (S1P 1 –S1P 5 receptors). The biological …
Number of citations: 173 molpharm.aspetjournals.org

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